2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a chemical compound with the molecular formula C20H14Cl2N2S It is known for its unique structure, which includes a dichlorobenzyl group, a sulfanyl group, and a nicotinonitrile core
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with protein tyrosine . Protein tyrosine phosphorylation is a common post-translational modification which can create novel recognition motifs for protein interactions and cellular localization, affect protein stability, and regulate enzyme activity .
Biochemical Pathways
Given its potential interaction with protein tyrosine, it may influence pathways where protein tyrosine phosphorylation plays a key role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-6-phenylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a benzothieno-pyrimidine core.
3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Similar structure with a triazole core.
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is unique due to its combination of a nicotinonitrile core with a dichlorobenzyl and sulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-13-9-19(15-5-3-2-4-6-15)24-20(16(13)11-23)25-12-14-7-8-17(21)18(22)10-14/h2-10H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYMVROHODCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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